molecular formula C15H23N3O2 B4580571 N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide

N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide

Cat. No. B4580571
M. Wt: 277.36 g/mol
InChI Key: WRPRBDSUJGXICW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves complex reactions, utilizing various catalysts and conditions to achieve the desired molecular architecture. For example, the synthesis of N,N'-bis(4-dimethylaminobenzylidene)ethane-1,2-diamine complexes demonstrated the use of physicochemical and spectroscopic methods, indicating the intricate processes involved in synthesizing such compounds (Sarto et al., 2014).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated using various analytical techniques. For instance, X-ray crystallography provided detailed insights into the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, highlighting the importance of crystallography in understanding compound geometries (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide often exhibit specific reactivity patterns. For example, the study of dimethyl 4,4'-(ethane-1,2-diyl)dibenzoate discussed the conformational analysis and physicochemical properties, shedding light on the chemical behavior of similar compounds (Li et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for understanding their behavior in different environments. Research on 4-(N,N-Dimethylamino)pyridine hydrochloride highlighted the catalyst's role in acylation reactions, indirectly revealing the physical properties influencing reaction outcomes (Liu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, play a significant role in the applications and handling of these compounds. The synthesis and preliminary in vitro metabolic studies of N,N-dimethyl-N′-2-imidazolyl-N′-benzyl-1,2-ethanediamine provided insights into the metabolic pathways and chemical stability of such molecules (Compernolle & Castagnoli, 1982).

Scientific Research Applications

Drug Delivery Systems

The research into ionic liquid monomers, such as 1-(4-vinylbenzyl)-3-methyl imidazolium chloride and 1-(4-vinylbenzyl)-4-(dimethylamino)pyridinium chloride, demonstrates their potential use in creating pH-sensitive positive charge nanocomposites for drug delivery systems. These monomers, synthesized through the quaternization of N-methylimidazole and 4-(dimethylamino)pyridine with 4-vinylbenzylchloride, can intercalate into montmorillonite and copolymerize with methacrylic acid. This results in hybrid materials that can entrap drugs like naproxen, releasing them in a controlled manner in both gastric and intestinal fluids. This research highlights the importance of such compounds in developing more efficient drug delivery mechanisms that respond to the body's pH changes (Mahkam et al., 2015).

Synthetic Chemistry

In synthetic chemistry, compounds related to N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide serve as valuable intermediates. For instance, the synthesis of N,N-Dimethyl-4-nitrobenzylamine demonstrates its utility in various chemical fields, including medicine and pesticides. This synthesis process, involving methylene chloride as a reaction solvent and dimethylamine hydrochloride as an auxiliary material, underscores the role of such compounds in facilitating efficient and environmentally friendly chemical synthesis (Wang Ling-ya, 2015).

Study of Psychoactive Substances

The investigation of N-benzyl-substituted phenethylamines (NBOMes) offers insights into the pharmacological and toxicological profiles of novel psychoactive substances. Research on compounds like 25B-NBOMe reveals their potent serotonin-receptor activation, which can lead to severe intoxications. Such studies are crucial for understanding the risks associated with these designer drugs and for developing appropriate medical and legal responses to their proliferation (Yoshida et al., 2015).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-12-5-7-13(8-6-12)11-17-15(20)14(19)16-9-4-10-18(2)3/h5-8H,4,9-11H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPRBDSUJGXICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]-N'-[(4-methylphenyl)methyl]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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